Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate
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Description
Tert-butyl N-{[(1s,3s)-3-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate , also known by its CAS number 2361635-76-7 , is a chemical compound with the following properties:
- IUPAC Name : tert-butyl (((1s,3s)-3-(aminomethyl)-3-fluorocyclobutyl)methyl)carbamate.
- Molecular Weight : Approximately 232.3 g/mol.
Molecular Structure Analysis
The molecular structure of Tert-butyl N-{[(1s,3s)-3-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate consists of a tert-butyl group attached to a cyclobutyl ring containing a fluorine atom and an aminomethyl substituent. The three-dimensional arrangement of atoms significantly influences its properties and reactivity.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it likely participates in reactions typical of carbamates. These may include hydrolysis, nucleophilic substitution, and other transformations. Researchers should investigate further to elucidate its reactivity profile.
Physical And Chemical Properties Analysis
- Physical Form : Typically an oil.
- Purity : Reported to be 95% pure.
- InChI Code : 1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3,(H,14,15)/t8-,11+.
Safety And Hazards
- Pictograms : GHS07 (Warning).
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Future Directions
Researchers should explore the following avenues:
- Investigate its biological activity and potential applications.
- Conduct toxicity studies to assess safety profiles.
- Collaborate with computational chemists to predict its behavior and interactions.
Please note that additional research and peer-reviewed papers are essential to fully understand the compound’s properties and potential. For more detailed information, refer to the Enamine product link1.
properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(12)4-8(5-11)6-13/h8H,4-7,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIKSXWWNGZSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate |
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